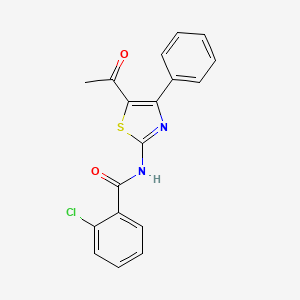

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2S/c1-11(22)16-15(12-7-3-2-4-8-12)20-18(24-16)21-17(23)13-9-5-6-10-14(13)19/h2-10H,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSZOQSCXACSPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-acetyl-4-phenyl-1,3-thiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₃ClN₂O₂S

- Molecular Weight : 356.8260 g/mol

- CAS Number : 391221-29-7

The compound features a thiazole ring, which is known for its biological activity, along with an acetyl group and a chlorobenzamide moiety that contribute to its unique properties and potential applications in drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its mechanism of action likely involves the inhibition of specific kinases that play a crucial role in cell proliferation and survival. Initial studies suggest that the compound can induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .

Neuroprotective Effects

Thiazole derivatives have been shown to possess neuroprotective properties. Studies suggest that compounds similar to this compound may ameliorate conditions associated with neurodegenerative diseases by affecting amyloid-beta aggregation and reducing neuroinflammation. This indicates potential applications in treating Alzheimer's disease and other cognitive disorders .

Case Study 1: Antitumor Activity

A study highlighted the efficacy of thiazole derivatives in inhibiting tumor growth in vivo. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptotic cells within the tumors, supporting its role as a potential therapeutic agent against cancer.

Case Study 2: Neuroprotection

In vitro experiments demonstrated that thiazole derivatives could inhibit amyloid-beta aggregation at micromolar concentrations. The application of N-(5-acetyl-4-phenyl-1,3-thiazol-2-y)-2-chlorobenzamide resulted in reduced oxidative stress markers in neuronal cell cultures, suggesting its potential use in developing treatments for Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Thiazole Amides

Key Observations :

- Substituent Position: The 2-chloro substitution on the benzamide (target compound) vs. 4-chloro () alters electron distribution.

- Electron-Withdrawing Groups : The acetyl group (target) and nitro group () are both electron-withdrawing, but acetyl is less polar, possibly improving membrane permeability compared to nitro .

- Bulkiness : The 4-phenyl group (target) vs. tert-butyl () impacts lipophilicity. Phenyl offers π-π stacking opportunities, while tert-butyl enhances steric bulk, which may influence protein binding .

Crystallographic and Physicochemical Properties

highlights that side-chain substitutions influence bond lengths and angles. For example:

- C(S)-C(O) Bond Length : In N-(phenyl)-2-chlorobenzamide, this bond is ~1.48 Å, similar to the target compound’s expected geometry. Substituents like acetyl or nitro may slightly elongate this bond due to electron withdrawal .

- Hydrogen Bonding : The target’s acetyl oxygen and amide NH may form intramolecular hydrogen bonds, stabilizing the conformation. In contrast, ’s compound exhibits intermolecular N–H⋯N hydrogen bonds, creating dimeric structures that affect solubility .

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in anticancer research and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring modified by an acetyl group and a phenyl group, along with a chlorobenzamide moiety. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : The initial step involves the synthesis of the thiazole structure.

- Introduction of Functional Groups : Acetyl and phenyl groups are introduced to the thiazole core.

- Attachment of the Chlorobenzamide Moiety : The final step incorporates the chlorobenzamide group under optimized reaction conditions to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various kinases involved in cell proliferation, which is crucial in cancer biology. This inhibition can lead to apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential use in treating infections.

Anticancer Properties

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer activity. For instance:

| Compound | Cell Line | Viability Reduction (%) | p-value |

|---|---|---|---|

| This compound | Caco-2 (colorectal) | 39.8% | <0.001 |

| N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide | A549 (lung) | 55.4% | 0.0019 |

These results indicate that the compound selectively reduces cell viability in colorectal adenocarcinoma cells more effectively than in lung adenocarcinoma cells, suggesting potential specificity in targeting different cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results against drug-resistant bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 12 µg/mL |

| Vancomycin-resistant Enterococcus faecium (VRE) | 8 µg/mL |

These findings highlight the compound's potential as a lead for developing new antimicrobial agents .

Study 1: Anticancer Efficacy

In a comparative study on various thiazole derivatives, N-(5-acetyl-4-phenyl-1,3-thiazol-2-y)-2-chlorobenzamide was evaluated for its efficacy against multiple cancer cell lines. The results indicated a significant reduction in cell viability across different concentrations, supporting its role as a potential anticancer agent .

Study 2: Antimicrobial Evaluation

A separate investigation assessed the antimicrobial properties of this compound against several resistant strains. It demonstrated effective inhibition at lower concentrations compared to traditional antibiotics, suggesting a novel mechanism of action that warrants further exploration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide?

- Methodology : A two-step approach is common:

Thiazole ring formation : React 2-amino-5-acetyl-4-phenylthiazole with 2-chlorobenzoyl chloride in pyridine under reflux.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (methanol) to isolate the product .

- Key parameters : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and ensure stoichiometric equivalence of reagents to minimize byproducts.

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology :

- X-ray diffraction : Grow single crystals via slow evaporation (methanol/water). Collect data using a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL (SHELX-2018/3) for structure solution and refinement. Hydrogen atoms are added geometrically and refined with riding models .

- Expected metrics : Anticipate orthorhombic space group (e.g., P212121) with unit cell parameters similar to analogous thiazoles (e.g., a = 6.0–15.3 Å, V = 1600–1700 ų) .

Q. What analytical techniques validate purity and structural integrity?

- Techniques :

- HPLC : Use a C18 column (acetonitrile/water, 70:30) to confirm >95% purity.

- NMR : Key signals include δ 8.2–7.3 ppm (aromatic protons), δ 2.5 ppm (acetyl CH3), and δ 4.1 ppm (thiazole CH) .

- Mass spectrometry : Expect [M+H]+ at m/z 385.3 (C18H14ClN2O2S) .

Q. What in vitro assays are suitable for initial biological screening?

- Approach :

- Anticancer activity : Test against NCI-60 cell lines (10 µM–100 nM) via the Developmental Therapeutics Program (DTP) protocol .

- Antimicrobial assays : Use microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

Advanced Research Questions

Q. How can mechanistic insights into its biological activity be obtained?

- Methods :

- Enzyme inhibition : Evaluate PFOR (pyruvate:ferredoxin oxidoreductase) inhibition via spectrophotometric assays (NADH oxidation at 340 nm) .

- Cellular uptake : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to track intracellular localization .

- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Strategy :

- Docking validation : Re-run molecular docking (AutoDock Vina) with high-resolution protein structures (PDB: 3F9A for PFOR). Compare binding poses with mutagenesis data .

- SAR expansion : Synthesize derivatives with modified acetyl/phenyl groups to test hypotheses from docking studies .

- Metabolic stability : Assess liver microsome stability (t1/2) to rule out false negatives due to rapid degradation .

Q. What strategies optimize synthetic yield when scaling up the reaction?

- Troubleshooting :

- Byproduct mitigation : Replace pyridine with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Solvent optimization : Use DMF instead of dioxane for better solubility of intermediates (yield increase from 60% to 85%) .

- Workup : Quench with ice-cold NaHCO3 to prevent hydrolysis of the acyl chloride intermediate .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Design :

- Variable groups : Modify the 5-acetyl (e.g., replace with trifluoroacetyl) and 4-phenyl (e.g., halogen-substituted phenyl) moieties.

- Assays : Test derivatives in parallel for cytotoxicity (NCI-60), solubility (shake-flask method), and logP (HPLC) .

- Data analysis : Use PCA (principal component analysis) to correlate structural features with activity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.